molecular formula C10H11BrF2O B8149259 2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene

2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene

Cat. No.: B8149259
M. Wt: 265.09 g/mol
InChI Key: ZCUIPOYVSQDIIN-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a difluoropropoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, alkylation, and etherification processes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The difluoropropoxy group can be reduced to form a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents such as water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and difluoropropoxy group may play a role in modulating the compound’s reactivity and binding affinity to these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene
  • 2-Bromo-1-(2,2-difluoropropoxy)-5-methylbenzene
  • 2-Bromo-1-(2,2-difluoropropoxy)-3-ethylbenzene

Uniqueness

2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene is unique due to the specific positioning of the bromine atom, difluoropropoxy group, and methyl group on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-(2,2-difluoropropoxy)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-7-4-3-5-8(9(7)11)14-6-10(2,12)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUIPOYVSQDIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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